molecular formula C17H20N4O4 B2570173 N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide CAS No. 1448027-67-5

N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Cat. No.: B2570173
CAS No.: 1448027-67-5
M. Wt: 344.371
InChI Key: YHXLODSGSUUWBY-UHFFFAOYSA-N
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Description

N-(2-((2,4-Diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a synthetic benzamide derivative featuring a pyrimidine core substituted with ethoxy groups at the 2- and 4-positions. The molecule’s structure includes a benzamide moiety linked via a glycinamide spacer to the pyrimidine ring.

Properties

IUPAC Name

N-[2-[(2,4-diethoxypyrimidin-5-yl)amino]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-3-24-16-13(10-19-17(21-16)25-4-2)20-14(22)11-18-15(23)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXLODSGSUUWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)CNC(=O)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and urea in the presence of a base such as sodium ethoxide. This reaction yields 2,4-diethoxypyrimidine.

    Amination: The 2,4-diethoxypyrimidine is then subjected to an amination reaction with an appropriate amine, such as 2-aminoacetophenone, under reflux conditions to introduce the amino group at the 5-position of the pyrimidine ring.

    Formation of the Benzamide: The final step involves the reaction of the aminated pyrimidine with benzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

    Substitution: The ethoxy groups on the pyrimidine ring can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anticancer and antimicrobial agents.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways, particularly those involving pyrimidine metabolism.

    Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The benzamide group enhances binding affinity and specificity, making it a potent modulator of biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural distinction lies in its diethoxy-pyrimidine core, which differentiates it from benzamide derivatives with thiazolidinone, imidazolidinone, or triazole moieties (Table 1).

QSAR and Electronic Properties

QSAR studies on thiazolidinone derivatives highlight the importance of topological parameters (e.g., Kier’s α shape index) and electronic descriptors (e.g., HOMO energy) in modulating antimicrobial activity . The diethoxy groups in the target compound may increase Kier’s α values, enhancing steric interactions, while the pyrimidine ring’s electron-rich nature could lower HOMO energy, affecting redox activity.

Solubility and Pharmacokinetics

  • However, sulfur-containing analogs (e.g., Compound 5a) may exhibit higher metabolic stability due to thioether or thiazole moieties resisting oxidative degradation .

Biological Activity

N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes and cancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with a pyrimidine derivative attached via an amino group. The general structure can be represented as follows:

N 2 2 4 diethoxypyrimidin 5 yl amino 2 oxoethyl benzamide\text{N 2 2 4 diethoxypyrimidin 5 yl amino 2 oxoethyl benzamide}

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

1. Antidiabetic Properties

Recent studies have highlighted that derivatives similar to this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress-induced apoptosis. A notable analog was shown to have an EC50 value of 0.1±0.01μM0.1\pm 0.01\,\mu M, indicating potent activity in protecting these cells from dysfunction associated with diabetes .

Table 1: Biological Activity of Related Compounds

Compound NameMax Activity (%)EC50 (μM)
N-(2-(Benzylamino)-2-oxoethyl)benzamide1000.1 ± 0.01
This compoundTBDTBD

2. Cytotoxic Effects

In cancer research, compounds with similar structural motifs have been evaluated for their cytotoxicity against various cancer cell lines. For instance, studies indicate that certain benzamide derivatives demonstrate significant activity against breast (MDA-MB-231), pancreatic (SUIT-2), and colorectal (HT-29) cancer cell lines .

Table 2: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (μM)
Compound 5eMDA-MB-231<10
Compound 5fSUIT-2>20
Compound 5gHT-29<15

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. In the case of this compound, variations in the pyrimidine moiety and the length of the alkyl chain significantly affect potency and solubility.

Key Findings:

  • Substituent Effects : Modifying the benzamide or pyrimidine ring can enhance β-cell protective activity.
  • Solubility : Improved water solubility is observed with certain substitutions, making them more favorable for drug development.

Case Study 1: β-cell Protection Against ER Stress

A study demonstrated that a synthesized analog of N-(2-(Benzylamino)-2-oxoethyl)benzamide exhibited maximal β-cell protective activity at 100%100\%, showcasing its potential as a therapeutic agent in diabetes management .

Case Study 2: Anticancer Activity

Research involving a series of benzamide derivatives showed that certain compounds outperformed standard chemotherapeutics like cisplatin in specific cancer cell lines, suggesting that structural modifications can lead to enhanced efficacy against malignancies .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide?

  • Methodological Answer : Use a combination of ¹H NMR , ¹³C NMR , and mass spectrometry to validate the structure. For example, ¹H NMR can confirm the presence of ethoxy groups (δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.2 ppm for CH₂) and the benzamide aromatic protons (δ 7.4–8.0 ppm). ¹³C NMR should show carbonyl resonances (amide C=O at ~165–170 ppm) and pyrimidine carbons. High-resolution mass spectrometry (HRMS) can confirm the molecular formula .

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : Employ EDC/HOBt coupling agents for amide bond formation between benzoylglycine and substituted amines, as demonstrated in analogous benzamide syntheses. Maintain temperatures at 0–5°C during coupling to minimize side reactions. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane (3:7 to 1:1) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

  • Methodological Answer :

Core modifications : Synthesize analogs with variations in the pyrimidine (e.g., replacing ethoxy with methoxy) or benzamide (e.g., halogen substitutions) moieties.

In vitro assays : Test analogs against target receptors (e.g., kinase enzymes or GPCRs) using fluorescence polarization or radiometric assays.

Data analysis : Apply multivariate regression models to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity. For example, bulky substituents on the benzamide may enhance binding affinity .

Q. How can researchers address contradictory bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Physicochemical profiling : Measure solubility (via shake-flask method) and membrane permeability (Caco-2 assay) to identify false negatives due to poor bioavailability.
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. What experimental approaches mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Reaction monitoring : Use TLC or LC-MS to detect intermediates (e.g., unreacted benzoylglycine).
  • Byproduct suppression : Add molecular sieves to absorb water in amidation reactions, reducing hydrolysis. For tetrazole-related byproducts (e.g., in cycloadditions), optimize stoichiometry of trimethylsilyl azide and dibutyltin oxide .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Crystallize the compound using slow evaporation in a 1:1 dichloromethane/methanol mixture. Collect diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å) and solve the structure via direct methods (e.g., SHELXT). Refine with SHELXL to confirm bond angles and torsion angles, particularly around the pyrimidine-amide linkage .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating This compound from complex reaction mixtures?

  • Answer : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA/water over 30 min). For scale-up, employ flash chromatography with silica gel (200–400 mesh) and a gradient eluent (CH₂Cl₂:MeOH 95:5 to 85:15). Confirm purity (>95%) via analytical HPLC .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

  • Answer : Use SwissADME or ADMET Predictor™ to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. Molecular docking (AutoDock Vina) can model interactions with cytochrome P450 enzymes, identifying potential metabolic hotspots (e.g., ethoxy groups prone to oxidative cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.